2-(Neopentyloxy)benzoic acid
Description
2-(Neopentyloxy)benzoic acid is a benzoic acid derivative substituted at the 2-position with a neopentyloxy group (2,2-dimethylpropoxy). This bulky alkoxy substituent imparts unique steric and electronic properties to the molecule. The neopentyloxy group’s high steric bulk likely reduces solubility in polar solvents compared to smaller alkoxy substituents, while its electron-donating nature via resonance may slightly modulate the acidity of the carboxylic acid group (pKa ~4.2, typical for benzoic acids) . Applications may include intermediates in organic synthesis, particularly where steric hindrance is advantageous for selective reactions or crystal engineering .
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-15-10-7-5-4-6-9(10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLXKSPNBBZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Neopentyloxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: While specific industrial production methods for 2-(Neopentyloxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-(Neopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position of the neopentyloxy group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of neopentyl carboxylic acid or neopentyl ketone.
Reduction: Formation of neopentyl alcohol or neopentyl aldehyde.
Substitution: Formation of nitro, sulfo, or halo derivatives of 2-(Neopentyloxy)benzoic acid.
Scientific Research Applications
2-(Neopentyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Neopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the neopentyloxy group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(Neopentyloxy)benzoic acid with structurally related benzoic acid derivatives:
Key Comparisons
Steric and Solubility Effects :
- The neopentyloxy group’s bulk reduces water solubility compared to smaller substituents like ethoxy or hydrophilic groups like sulfooxy .
- In contrast, 2-(Sulfooxy)benzoic acid exhibits high water solubility due to its ionizable sulfonic acid group, making it suitable for aqueous applications .
Electronic and Acidic Properties :
- Alkoxy groups (e.g., ethoxy, neopentyloxy) slightly decrease benzoic acid acidity via electron donation, whereas electron-withdrawing groups (e.g., benzoyl) increase acidity .
- 2-Benzoylbenzoic acid’s planar benzoyl group enhances π-π stacking, which is absent in the sterically hindered neopentyloxy derivative .
Functional Applications :
- 2-(4-Hydroxyphenylazo)benzoic acid’s azo group enables photoisomerization, a property absent in neopentyloxy derivatives, making it valuable in photoresponsive materials .
- The biphenyl carbonyl group in 2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid facilitates supramolecular interactions, while the neopentyloxy group may hinder such packing .
Synthetic Utility :
- Neopentyloxy’s steric bulk can act as a protecting group in multistep syntheses, whereas smaller substituents like ethoxy are less effective in steric shielding .
Research Findings and Implications
- Crystallography : The neopentyloxy group’s bulk may lead to distinct crystal packing patterns, as seen in SHELX-refined structures of similar compounds, where steric hindrance disrupts hydrogen-bonding networks .
- Receptor Interactions : Compounds like 2-Benzoylbenzoic acid exhibit stronger receptor binding (lower ΔGbinding) due to planar substituents, whereas bulky groups like neopentyloxy may reduce affinity .
Q & A
Q. How do hydrogen-bonding networks influence the crystal packing of 2-(Neopentyloxy)benzoic acid?
- Graph Set Analysis : Etter’s rules and graph theory classify hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular aggregation. The neopentyloxy group’s steric bulk may disrupt planar stacking, favoring helical or layered arrangements .
- Experimental Validation : ORTEP-3 visualizes intermolecular interactions, while thermal analysis (DSC/TGA) assesses stability under varying humidity .
Q. What challenges arise in refining the crystal structure of 2-(Neopentyloxy)benzoic acid using SHELX?
- Common Issues :
- Twinned Crystals : SHELXD’s dual-space algorithm solves pseudo-merohedral twinning but requires high-resolution data (<1.0 Å) .
- Disorder Modeling : The neopentyl group’s conformational flexibility may necessitate PART instructions in SHELXL to model split positions.
Q. How can LC-MS be applied to study the metabolic pathways of 2-(Neopentyloxy)benzoic acid in pharmacological research?
- Workflow :
- In Vitro Incubation : Use liver microsomes or hepatocytes to generate metabolites.
- LC-MS/MS Analysis : A C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) separates metabolites. MRM mode quantifies phase I/II products (e.g., hydroxylated or glucuronidated forms) .
- Data Interpretation : Metabolite ID software (e.g., Compound Discoverer) aligns fragmentation patterns with spectral libraries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
